Octyl methylphosphonochloridate
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Overview
Description
Octyl methylphosphonochloridate is an organophosphorus compound that has garnered attention due to its potential applications in various fields. This compound is characterized by the presence of an octyl group, a methyl group, and a phosphonochloridate moiety. It is known for its reactivity and potential use in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octyl methylphosphonochloridate typically involves the reaction of octanol with methylphosphonochloridate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows: [ \text{Octanol} + \text{Methylphosphonochloridate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure efficiency and scalability. The use of catalysts and optimized reaction conditions helps in achieving high yields and minimizing by-products. The process typically involves the use of solvents and controlled temperatures to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Octyl methylphosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form octyl methylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states of phosphorus.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Acids and Bases: Used to catalyze hydrolysis and other reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, are used in oxidation and reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: Octyl methylphosphonic acid and hydrochloric acid.
Oxidation and Reduction Products: Various phosphorus-containing compounds.
Scientific Research Applications
Octyl methylphosphonochloridate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a chemical probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octyl methylphosphonochloridate involves its reactivity with nucleophiles and its ability to form covalent bonds with various substrates. The compound can interact with enzymes and proteins, leading to the modification of their activity. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Octyl methylphosphonofluoridate: Similar structure but with a fluorine atom instead of chlorine.
Octyl methylphosphonic acid: The hydrolysis product of octyl methylphosphonochloridate.
Other Organophosphorus Compounds: Such as dimethyl methylphosphonate and diethyl methylphosphonate.
Uniqueness: this compound is unique due to its specific reactivity and the presence of the octyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
51419-58-0 |
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Molecular Formula |
C9H20ClO2P |
Molecular Weight |
226.68 g/mol |
IUPAC Name |
1-[chloro(methyl)phosphoryl]oxyoctane |
InChI |
InChI=1S/C9H20ClO2P/c1-3-4-5-6-7-8-9-12-13(2,10)11/h3-9H2,1-2H3 |
InChI Key |
UNYZIFVAALQVKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(C)Cl |
Origin of Product |
United States |
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